Ragaglitazar -

Ragaglitazar

Catalog Number: EVT-8937134
CAS Number:
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity. Ragaglitazar reduces blood pressure (BP) and improves endothelial function in antihypertensive studies.
Overview

Ragaglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ), which are nuclear hormone receptors that play critical roles in lipid metabolism and glucose homeostasis. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and dyslipidemia. Its ability to activate both PPARα and PPARγ makes it a candidate for improving insulin sensitivity and lipid profiles simultaneously .

Source

Ragaglitazar was first synthesized by the Medicinal Chemistry Department at the Drug Research Foundation in Hyderabad, India. The synthesis was aimed at developing a compound with high purity and efficacy for clinical evaluation . The compound has been characterized through various biological assays to establish its pharmacological profile.

Classification

Ragaglitazar is classified as a synthetic organic compound with the molecular formula C18_{18}H18_{18}N2_2O3_3. It belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. As a dual PPAR agonist, it exhibits unique pharmacological properties compared to single agonists like rosiglitazone, primarily due to its ability to activate multiple receptor pathways .

Synthesis Analysis

Methods

The synthesis of ragaglitazar involves a convergent synthetic approach that incorporates a novel enzymatic kinetic resolution step. This method enhances the yield and purity of the final product, making it suitable for large-scale production. The synthetic route includes several key steps:

  1. Formation of Intermediates: The initial steps involve the formation of various intermediates that undergo specific reactions to yield ragaglitazar.
  2. Enzymatic Kinetic Resolution: This step is crucial for achieving high enantiomeric purity, which is essential for the biological activity of the compound.
  3. Final Coupling Reactions: The final stages involve coupling reactions that lead to the formation of the complete molecular structure of ragaglitazar .

Technical Details

The synthesis has been optimized to ensure high yields (>99% purity) and efficiency, making it feasible for pharmaceutical applications. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the synthesized compound .

Molecular Structure Analysis

Structure

Ragaglitazar has a complex molecular structure characterized by its thiazolidinedione core and phenoxazine ring system. The structural representation includes:

  • Thiazolidinedione Ring: Critical for PPAR activation.
  • Phenoxazine System: Influences receptor binding affinity and selectivity.

Data

The molecular weight of ragaglitazar is approximately 314.35 g/mol. Structural studies using X-ray crystallography have revealed distinct conformations when bound to human PPAR receptors, indicating its versatile binding capabilities .

Chemical Reactions Analysis

Reactions

Ragaglitazar undergoes various chemical reactions typical of thiazolidinediones. Key reactions include:

  • Binding Affinity Studies: Evaluated through competitive binding assays with PPARα and PPARγ.
  • Metabolic Stability Tests: Assessing how ragaglitazar is metabolized in biological systems.

Technical Details

The compound exhibits high binding affinity with IC50 values of 0.98 µM for PPARα and 0.092 µM for PPARγ, demonstrating its potency as an agonist . Additionally, studies indicate that ragaglitazar does not activate PPARδ, distinguishing it from other dual agonists.

Mechanism of Action

Process

Ragaglitazar exerts its effects by activating PPARα and PPARγ, leading to:

  • Increased Lipid Oxidation: Through activation of genes involved in fatty acid metabolism.
  • Enhanced Insulin Sensitivity: By modulating glucose uptake and storage mechanisms.

Data

The mechanism involves transcriptional regulation where activated receptors bind to specific response elements in target genes, promoting their expression. This dual activation results in improved metabolic profiles in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels.

Relevant data indicate that ragaglitazar maintains structural integrity under physiological conditions, which is critical for its therapeutic efficacy .

Applications

Scientific Uses

Ragaglitazar is primarily investigated for its potential applications in:

  • Diabetes Management: As an insulin sensitizer, it may help regulate blood glucose levels effectively.
  • Dyslipidemia Treatment: Its ability to lower triglycerides and improve lipid profiles makes it valuable in treating lipid disorders.
  • Research Tool: Used in studies exploring metabolic pathways involving PPARs, contributing to understanding metabolic diseases.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects, potentially expanding its therapeutic applications beyond current uses .

Discovery and Development of Ragaglitazar as a Dual Peroxisome Proliferator-Activated Receptor Agonist

Rationale for Dual Peroxisome Proliferator-Activated Receptor Alpha/Peroxisome Proliferator-Activated Receptor Gamma Targeting in Metabolic Disorders

Type II diabetes mellitus and associated metabolic disorders are characterized by insulin resistance, hyperglycemia, and dyslipidemia—pathophysiological features that demand simultaneous pharmacological targeting of multiple pathways. Peroxisome proliferator-activated receptor gamma agonism enhances insulin sensitivity primarily through adipose tissue remodeling, promoting free fatty acid storage and adiponectin secretion. Conversely, Peroxisome proliferator-activated receptor alpha activation drives hepatic fatty acid catabolism, reducing circulating triglycerides and elevating high-density lipoprotein cholesterol. Monotherapies targeting individual isoforms demonstrated clinical limitations: selective Peroxisome proliferator-activated receptor gamma activators (thiazolidinediones) showed modest lipid-lowering effects, while Peroxisome proliferator-activated receptor alpha agonists (fibrates) lacked glucose-lowering efficacy. Dual agonism was hypothesized to synergistically correct both diabetic hyperglycemia and dyslipidemia, addressing the disease complexity more comprehensively [1] [3].

Preclinical evidence supported this rationale. In ob/ob mice and Zucker fa/fa rat models, Ragaglitazar simultaneously reduced plasma glucose, insulin, and triglycerides—effects unattainable with monoisomeric agents. Its dual activation profile yielded 3-10-fold greater potency in triglyceride reduction compared to fenofibrate and superior insulin sensitization versus rosiglitazone. Mechanistically, this synergy arose from co-activation of complementary gene networks: upregulated adipose lipoprotein lipase enhanced lipid clearance; induced hepatic carnitine palmitoyltransferase-1 and acyl-CoA oxidase accelerated fatty acid oxidation; and modulated apolipoproteins (Apo-B, Apo-CIII) optimized lipoprotein metabolism [1] [6].

Table 1: Metabolic Advantages of Dual Peroxisome Proliferator-Activated Receptor Alpha/Peroxisome Proliferator-Activated Receptor Gamma Agonism Over Monotherapies

ParameterRagaglitazar (Dual)Rosiglitazone (PPARγ)Fenofibrate (PPARα)
Plasma Glucose Reduction+++ (ED₅₀ <0.03 mg/kg)++No effect
Triglyceride Reduction+++ (ED₅₀ 3.78 mg/kg)+++
HDL-C Increase+++ (ED₅₀ 0.29 mg/kg)Minimal++
Insulin Sensitivity (HOMA-IR)-71%-72%No effect
β-Cell Function (HOMA-β)3-fold improvementModest improvementNo effect

Structural Optimization of Phenoxazine Analogues

Ragaglitazar’s chemical scaffold originated from systematic optimization of phenoxazine-based phenylpropanoic acid derivatives. Phenoxazine was selected as the core heterocycle due to its superior electronic profile over alternatives like phenothiazine. Computational and electrochemical analyses revealed phenoxazine’s lower oxidation potential (0.87 V vs. NHE) and higher radical-trapping activity compared to phenothiazine (0.85 V), translating to enhanced reactivity in biological systems [7]. Medicinal chemistry efforts focused on three critical modifications:

  • Phenoxyacetic Acid Linkage: Introduction of a para-phenoxyacetic acid moiety at the phenoxazine 2-position created an optimal spacer between the hydrophobic core and the acidic pharmacophore. This linkage enhanced binding to Peroxisome proliferator-activated receptor gamma’s helix 3 and Peroxisome proliferator-activated receptor alpha’s hydrophobic pocket, confirmed via crystallography and transactivation assays [1].
  • Carboxylic Acid Anchor: The terminal carboxylic acid group served as a critical anchor for ionic bonding with conserved arginine residues (Peroxisome proliferator-activated receptor gamma: Arg288, Peroxisome proliferator-activated receptor alpha: Arg254) in the ligand-binding domain. Structure-activity relationship studies demonstrated that alkylation or esterification of this group abolished receptor activation [1] [3].
  • Substituent Engineering: Electron-withdrawing substituents on the phenoxy ring fine-tuned electron density distribution, optimizing the molecule’s dipole moment for nuclear receptor recruitment. The lead compound, (−)-DRF2725 (later Ragaglitazar), exhibited balanced half-maximal effective concentration values for human Peroxisome proliferator-activated receptor alpha (≈3 μM) and Peroxisome proliferator-activated receptor gamma (≈0.1 μM) in transactivation assays [1] [6].

Table 2: Key Structural Elements of Ragaglitazar and Their Functional Roles

Structural ElementChemical FeatureBiological Role
Phenoxazine CoreTricyclic heteroaromatic systemElectron-rich scaffold for radical stabilization; enhances binding to receptor hydrophobic pockets
Phenoxyacetic Acid Chain−O−CH₂−COOH linkageOptimal spacer length for dual receptor engagement; induces conformational change in ligand-binding domain
Terminal CarboxylateIonized carboxylic acidForms salt bridges with conserved arginine residues (Peroxisome proliferator-activated receptor gamma: Arg288; Peroxisome proliferator-activated receptor alpha: Arg254)
para-Substituted PhenylElectron-withdrawing groupsModulates electron density; optimizes ligand-receptor affinity

Preclinical Screening and Lead Identification Strategies

Lead identification employed a multi-tiered screening cascade prioritizing in vitro receptor specificity, in vivo metabolic efficacy, and mechanistic biomarker profiling. Initial screening used Gal4-PPAR chimeric reporter assays in human embryonic kidney 293 cells. Ragaglitazar demonstrated potent dual transactivation, with 90% Peroxisome proliferator-activated receptor gamma and 70% Peroxisome proliferator-activated receptor alpha activation at 10 μM—surpassing benchmarks like rosiglitazone (Peroxisome proliferator-activated receptor gamma-selective) and KRP-297 (early dual agonist) [1].

In vivo validation utilized genetically obese rodent models recapitulating key features of human metabolic syndrome:

  • Ob/ob Mice: Ragaglitazar (0.03–3 mg/kg/day, 9 days) reduced plasma glucose (ED₅₀ <0.03 mg/kg), insulin (ED₅₀ <0.1 mg/kg), and triglycerides (ED₅₀ 6.1 mg/kg). Efficacy exceeded rosiglitazone by 3-fold, attributed to concurrent Peroxisome proliferator-activated receptor alpha-mediated lipid clearance [1].
  • Zucker fa/fa Rats: At 1.5 mg/kg/day (4 weeks), Ragaglitazar normalized insulin sensitivity (HOMA-IR reduced by 71%) and β-cell function (HOMA-β increased 3-fold), while lowering hepatic triglyceride secretion by 32% and accelerating plasma triglyceride clearance by 50%. These effects were absent in Peroxisome proliferator-activated receptor alpha-only agonists like bezafibrate [6].
  • High-Fat-Fed Rats: Ragaglitazar (1 mg/kg) reduced cholesterol (61%) and triglycerides (83%), while increasing high-density lipoprotein cholesterol (33%)—effects minimally achievable with Peroxisome proliferator-activated receptor gamma monotherapy [1].

Mechanistic biomarker analyses confirmed target engagement: Ragaglitazar upregulated fatty acid-binding protein 4 (a Peroxisome proliferator-activated receptor gamma target) and carnitine palmitoyltransferase-1 (a Peroxisome proliferator-activated receptor alpha target) mRNA in adipose/liver tissues. Hepatic acyl-CoA oxidase induction further validated Peroxisome proliferator-activated receptor alpha activation [1] [6].

Table 3: Preclinical Efficacy of Ragaglitazar in Rodent Models of Metabolic Disease

ModelDose (mg/kg/day)Key Metabolic EffectsMagnitude vs. Controls
Ob/ob Mice0.03Plasma Glucose ReductionED₅₀ <0.03 mg/kg
3Triglyceride Reduction74%
Zucker fa/fa Rats1.5Insulin Sensitivity (HOMA-IR)-71%
1.5Hepatic Triglyceride Secretion Rate-32%
1.5β-Cell Function (HOMA-β)3-fold increase
High-Fat-Fed Hamsters1Total Cholesterol Reduction61%
1Body Weight Gain Reduction17%

Properties

Product Name

Ragaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1

InChI Key

WMUIIGVAWPWQAW-DEOSSOPVSA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.